isopropyl 2-[(3-chlorobenzoyl)amino]-3-thiophenecarboxylate
説明
Isopropyl 2-[(3-chlorobenzoyl)amino]-3-thiophenecarboxylate, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It belongs to a class of drugs known as lipoate analogs, which target the mitochondrial tricarboxylic acid (TCA) cycle and disrupt cancer cell metabolism.
作用機序
Isopropyl 2-[(3-chlorobenzoyl)amino]-3-thiophenecarboxylate targets the TCA cycle, which is a vital metabolic pathway in cancer cells. By inhibiting two key enzymes in the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, this compound disrupts cancer cell metabolism and induces apoptosis. In addition, this compound has been shown to inhibit the production of reactive oxygen species, which are known to play a role in cancer cell survival.
Biochemical and Physiological Effects
This compound has been shown to induce a variety of biochemical and physiological effects in cancer cells. It has been shown to decrease ATP levels, increase ROS production, and induce mitochondrial dysfunction. In addition, this compound has been shown to inhibit the expression of several key oncogenes, including c-Myc and Bcl-2.
実験室実験の利点と制限
One of the main advantages of isopropyl 2-[(3-chlorobenzoyl)amino]-3-thiophenecarboxylate is its broad-spectrum antitumor activity, which makes it a promising candidate for the treatment of a wide range of cancers. In addition, this compound has been shown to enhance the efficacy of other anticancer drugs, which could lead to more effective combination therapies. However, one of the main limitations of this compound is its relatively low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of isopropyl 2-[(3-chlorobenzoyl)amino]-3-thiophenecarboxylate. One area of research is the identification of biomarkers that can predict response to this compound treatment. Another area of research is the development of more effective delivery methods for this compound, such as nanoparticles or liposomes. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in humans.
科学的研究の応用
Isopropyl 2-[(3-chlorobenzoyl)amino]-3-thiophenecarboxylate has been extensively studied in preclinical and clinical models for its potential as an anticancer drug. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including pancreatic, breast, lung, and ovarian cancers. In addition, this compound has been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin, when used in combination.
特性
IUPAC Name |
propan-2-yl 2-[(3-chlorobenzoyl)amino]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-9(2)20-15(19)12-6-7-21-14(12)17-13(18)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUQXDPKHZRLPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。